molecular formula C19H16F2N2OS B2865406 2,6-difluoro-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide CAS No. 1396875-73-2

2,6-difluoro-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide

Cat. No. B2865406
CAS RN: 1396875-73-2
M. Wt: 358.41
InChI Key: IAAFQMUJASSKDI-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide, also known as DFP-10917, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a potent and selective inhibitor of the protein kinase CK1α, which is involved in the regulation of a variety of cellular processes, including cell division, DNA repair, and apoptosis.

Scientific Research Applications

Synthesis and Structural Studies

  • Research has shown the synthesis of related heterocyclic compounds such as 1,1-difluoro-3-aryl(heteroaryl)-1H-pyrido[1,2-c][1,3,5,2]oxadiazaborinin-9-ium-1-uides, highlighting the utility of pyridine-based boron heterocycles in varying ligand structures. These heterocycles, synthesized from simple N-(pyridin-2-yl)benzamides, were characterized by various spectroscopic methods, including NMR and X-ray diffractometry, indicating the potential for detailed structural analysis of similar compounds (Bonacorso et al., 2018).

Reactivity and Formation of Complexes

  • Studies on pyridinecarboxamidato complexes of nickel, which are isoelectronic to α-iminocarboxamidato complexes used in ethylene polymerization, have been reported. These complexes, synthesized using N-phenyl-2-pyridinecarboxamide and related compounds, indicate the potential of similar benzamide derivatives in catalytic applications, especially in polymerization processes (Lee, Bu, & Bazan, 2001).

Photophysical and Luminescence Studies

  • Research into benzamides with pyridine and other heterocyclic moieties, such as the BF2 complexes of N,O-benzamide ligands, demonstrates their potential in biological and organic material applications due to their luminescent properties. The study of these complexes, including their fluorescence and transient absorption, suggests that similar fluorinated benzamide derivatives could be of significant interest in the development of new luminescent materials (Yamaji et al., 2017).

Catalysis and Polymerization

  • The synthesis of cationic lanthanoid alkyl complexes using ligands based on benzamidine and pyridine derivatives has been reported. These complexes have shown efficiency in coordinative chain transfer polymerization (CCTP) of ethylene. This suggests that fluorinated benzamide compounds may play a role in catalysis, particularly in the synthesis of functionalized polymers (Kretschmer, Bauer, Hessen, & Kempe, 2010).

Crystal Structure Analysis

  • Crystallographic studies of N-(pyridin-2-ylmethyl)benzamide derivatives, like the study of a related compound crystallizing with two independent molecules in different orientations, highlight the importance of crystal structure analysis in understanding the molecular geometry and interactions of similar fluorinated benzamides (Artheswari, Maheshwaran, & Gautham, 2019).

properties

IUPAC Name

2,6-difluoro-N-(pyridin-3-ylmethyl)-N-(2-thiophen-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2OS/c20-16-6-1-7-17(21)18(16)19(24)23(10-8-15-5-3-11-25-15)13-14-4-2-9-22-12-14/h1-7,9,11-12H,8,10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAAFQMUJASSKDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)N(CCC2=CC=CS2)CC3=CN=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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